molecular formula C17H13N3O6S B2974384 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1171026-34-8

5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2974384
CAS No.: 1171026-34-8
M. Wt: 387.37
InChI Key: VCNQHJJSPHJALV-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core substituted with a sulfamoyl-linked 2H-1,3-benzodioxol-5-yl group and a pyridin-2-yl amine. Its molecular formula is C₁₇H₁₃N₃O₅S, with a molecular weight of 395.37 g/mol (calculated).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-17(19-15-3-1-2-8-18-15)13-6-7-16(26-13)27(22,23)20-11-4-5-12-14(9-11)25-10-24-12/h1-9,20H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQHJJSPHJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole derivative with sulfamoyl chloride under basic conditions.

    Formation of the Furan Ring: This can be synthesized through the reaction of an appropriate diketone with a suitable aldehyde.

    Coupling with Pyridine: The final step involves the coupling of the furan derivative with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the interactions of sulfamoyl-containing compounds with biological targets.

    Chemical Biology: The compound can be used in chemical biology to study the effects of sulfamoyl and benzodioxole groups on biological systems.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The pyridine ring can also interact with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Notable Properties/Applications Reference
5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide () C₂₂H₂₁N₃O₇S 487.48 - Benzodioxol linked via oxymethyl instead of sulfamoyl
- Ethylsulfamoyl-phenyl vs. pyridin-2-yl
Improved solubility due to ethylsulfamoyl
5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-N-(2,4-dichlorophenyl)-2-fluorobenzamide () C₂₁H₁₅Cl₂FN₂O₅S 497.32 - Dichlorophenyl instead of pyridin-2-yl
- Fluorine substitution on benzamide
Enhanced halogen-mediated binding affinity
N-(5-Bromo-2-pyridinyl)-(2-(4-((2-aminosulfonyl)phenyl)phenylearbonyl)amino)-5-aminophenylcarboxamide () C₂₆H₂₃ClN₅O₆S₂ 600.08 - Bromopyridinyl substituent
- Additional phenylcarboxamide group
Potential halogen-bonding interactions
Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl) carbamate () C₂₄H₂₉N₃O₅S 487.57 - Indole ring replaces benzodioxol
- Octyl carbamate chain
Increased lipophilicity for membrane penetration

Key Observations:

Benzodioxol Modifications :

  • Replacing the sulfamoyl linker with oxymethyl () reduces hydrogen-bonding capacity but improves solubility (487.48 g/mol vs. 395.37 g/mol for the target compound) .
  • Methylsulfamoyl derivatives () introduce halogen substituents (Cl, F), enhancing steric and electronic interactions with hydrophobic binding pockets .

Heterocyclic Variations :

  • Pyridin-2-yl in the target compound offers a rigid, planar structure for π-π stacking, whereas dichlorophenyl () provides electron-withdrawing effects for stronger target engagement .
  • Indole-based analogs () exhibit higher molecular weights (487.57 g/mol) and increased lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows sulfamoylation protocols similar to and , which employ carbamate or sulfonamide coupling strategies .
  • Brominated pyridinyl derivatives () require halogenation steps, complicating scalability but enabling radiopharmaceutical applications .

Biological Activity

5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

  • CAS Number: [insert CAS number]
  • Molecular Formula: C15H14N2O4S
  • Molecular Weight: 318.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

Biological Activity Description
Antidiabetic Effects In vitro studies have shown that derivatives of benzodioxole, similar in structure to the compound , exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For example, compounds with similar structures demonstrated IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
Anticancer Potential The compound has displayed cytotoxic effects against various cancer cell lines. In related studies, similar benzodioxole derivatives showed significant activity against cancer cells with IC50 values ranging from 26 µM to 65 µM .
Antimicrobial Activity Compounds containing the benzodioxole moiety have been reported to possess antimicrobial properties, suggesting potential applications in combating infections .

Case Studies and Research Findings

  • Antidiabetic Study : A study evaluated the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that certain derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that specific derivatives exhibited selective toxicity towards cancer cell lines while showing minimal effects on normal cells (IC50 > 150 µM) . This selectivity is crucial for developing safer therapeutic agents.
  • Mechanistic Studies : Investigations into the mechanism of action highlighted that these compounds may exert their effects through the inhibition of key metabolic enzymes and modulation of signal transduction pathways involved in cancer progression and diabetes management .

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